2-(2-Chloro-ethoxy)-[1,3]dioxolane
Description
2-(2-Chloro-ethoxy)-[1,3]dioxolane (C₅H₉ClO₃, molecular weight 152.58) is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted with a 2-chloroethoxy group (-OCH₂CH₂Cl). This compound is characterized by its moderate polarity, influenced by the electron-withdrawing chlorine atom and the ether oxygen, which impacts its solubility and reactivity.
Properties
CAS No. |
16162-30-4 |
|---|---|
Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.574 |
IUPAC Name |
2-(2-chloroethoxy)-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO3/c6-1-2-7-5-8-3-4-9-5/h5H,1-4H2 |
InChI Key |
IJIJSZFDIWGPGT-UHFFFAOYSA-N |
SMILES |
C1COC(O1)OCCCl |
Synonyms |
Orthoformic acid, cyclic ethylene 2-chloroethyl ester (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-(2-Chloro-ethoxy)-[1,3]dioxolane with structurally related 1,3-dioxolane derivatives:
Key Observations :
- Halogen Effects : The iodo derivative (2-(2-Iodoethyl)-1,3-dioxolane) exhibits higher reactivity in substitution reactions due to iodine’s superior leaving group ability compared to chlorine .
- Ether Chain Length : Compounds with extended ether chains (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane) demonstrate enhanced solubility in polar solvents, making them suitable for polymer and formulation chemistry .
- Aromatic vs. Aliphatic Substituents: Aromatic substituents, as in 4-p-Chlorophenoxymethyl-2-ethoxy-1,3-dioxolane, introduce steric and electronic effects that influence biological activity and metabolic pathways .
Physicochemical and Spectroscopic Properties
- Boiling Points: Ethoxy-substituted derivatives (e.g., 4-p-Chlorophenoxymethyl-2-ethoxy-1,3-dioxolane) exhibit higher boiling points (120°C at 0.4 mm Hg) compared to simpler chloroethyl analogues due to increased molecular weight and polarity .
- NMR Data : While direct spectral data for 2-(2-Chloro-ethoxy)-1,3-dioxolane are unavailable, related compounds (e.g., 2-(4-chlorophenyl)-1,3-dioxolane) show characteristic ¹H NMR signals for dioxolane protons at δ 3.8–4.5 ppm and aromatic/alkyl substituents in predictable regions .
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